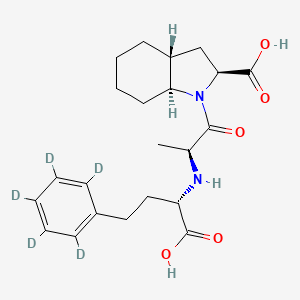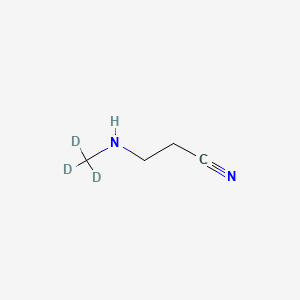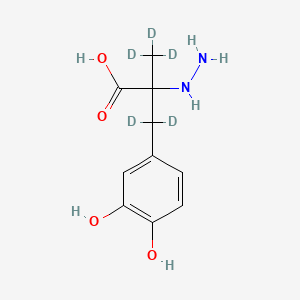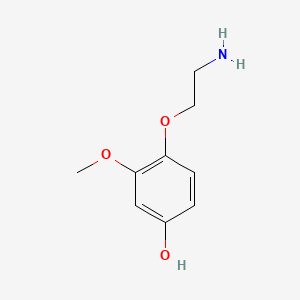
4-(2-Aminoethoxy)-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of two novel supramolecular architectures, Phenyl (octa-2-aminoethoxy)calix 4resorcinarene and 2-Aminoethoxyphenyl- (octa-2-aminoethoxy)calix 4resorcinarene via surface functionalization has been described . Another study reported the interaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids .Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethyl)-2-methoxyphenol is provided in the PubChem database . The molecular formula is C9H13NO2 and the molecular weight is 167.20 g/mol . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, ortho-Aminomethylphenylboronic acids are used in receptors for carbohydrates and various other compounds containing vicinal diols . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-( (2-Aminoethoxy)methyl)phenol are provided in the PubChem database . The molecular weight is 167.20 g/mol, and it has a complexity of 111 . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
1. Thermochemical Properties and Hydrogen Bond Analysis
4-(2-Aminoethoxy)-3-methoxyphenol, as a derivative of methoxyphenol, is significant in studying the intermolecular and intramolecular hydrogen bonds in condensed matter. Varfolomeev et al. (2010) investigated the thermochemical properties of methoxyphenols, demonstrating their role in forming strong hydrogen bonds, crucial for their function as antioxidants and biologically active molecules. This research provides insights into the fundamental properties and substituent effects of methoxyphenols, contributing to our understanding of the structural and functional roles of compounds like 4-(2-Aminoethoxy)-3-methoxyphenol in various applications (Varfolomeev et al., 2010).
2. Biological Activities and Dimerization
The biological activities of o-methoxyphenols, closely related to 4-(2-Aminoethoxy)-3-methoxyphenol, have been explored by Fujisawa et al. (2005). The study focused on the radical-scavenging and biological activities of o-methoxyphenols and their dimers, highlighting their potential in designing drugs for chemoprevention and anticancer therapy. This emphasizes the significance of methoxyphenol derivatives in medicinal chemistry and their potential for therapeutic applications (Fujisawa et al., 2005).
3. Carrier Molecules for Bioactive Agents
Gwon (2000) investigated the synthesis of water-soluble poly(methoxyethoxy-aminoarlyoxy phosphazene), highlighting its application as a polymeric carrier molecule for the covalent attachment of bioactive agents. This research is pivotal for understanding the role of such compounds in drug delivery systems, potentially extending to the applications of 4-(2-Aminoethoxy)-3-methoxyphenol derivatives (Gwon, 2000).
4. Antioxidant Activity of Polymerized Compounds
Zheng et al. (2013) focused on the enzymatic polymerization of 4-methoxyphenol, a close relative of 4-(2-Aminoethoxy)-3-methoxyphenol, and evaluated its antioxidant properties. The study provides insights into the potential use of polymerized methoxyphenol derivatives as highly efficient antioxidant agents, indicating the broad applicability of such compounds in protecting against oxidative stress (Zheng et al., 2013).
Safety And Hazards
The safety data sheet for 2-(2-Aminoethoxy)ethanol indicates that it is an organic compound with both amine and alcohol substituents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Direcciones Futuras
The future directions of similar compounds have been discussed. For instance, new agents targeting novel mechanisms are being developed . These include istaroxime, cardiac myosin activators, gene therapy approaches to increase myocardial SERCA2a, nitroxyl donors, the ryanodine receptor stabilizers, and metabolic energy modulation .
Propiedades
IUPAC Name |
4-(2-aminoethoxy)-3-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDKSXPRPBBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652432 |
Source


|
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)-3-methoxyphenol | |
CAS RN |
1076198-80-5 |
Source


|
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

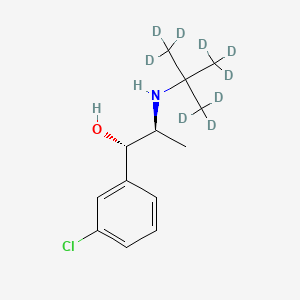

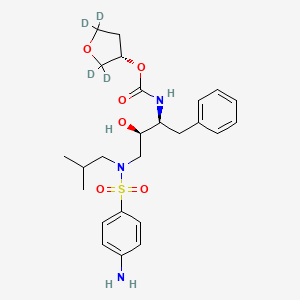

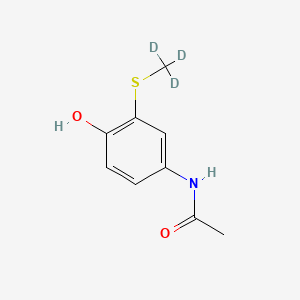

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)


